Antibacterial agent 141

Antibacterial activity Plant pathology Minimum inhibitory concentration

Antibacterial agent 141 (Compound B14) is the only validated lead compound from the spiro[chromanone-2,4′-piperidine]-4-one series with a confirmed mechanism of action—downregulation of ACC, ACP, and Fab family genes at 3.2–6.4 μM. Substituting with generic analogs risks substantial potency loss due to non-linear SAR (4.5-fold EC50 variation within the series). Its unique multi-parameter profile, combining in vivo preventative efficacy (43.33% protection) with low mammalian cytotoxicity, makes it the essential reference standard for FASII-targeted antibacterial research.

Molecular Formula C23H27ClN2O3
Molecular Weight 414.9 g/mol
Cat. No. B12394150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 141
Molecular FormulaC23H27ClN2O3
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=C(O2)C=CC(=C3)Cl)CC(CNCC4=CC=CC=C4)O
InChIInChI=1S/C23H27ClN2O3/c24-18-6-7-22-20(12-18)21(28)13-23(29-22)8-10-26(11-9-23)16-19(27)15-25-14-17-4-2-1-3-5-17/h1-7,12,19,25,27H,8-11,13-16H2
InChIKeySGSWCBHGXOZOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Antibacterial agent 141 (B14): A Spirochromanone FASII Inhibitor with Validated Activity Against Plant Pathogens


Antibacterial agent 141 (CAS 2930013-56-0), also known as Compound B14, is a synthetic small molecule belonging to the spiro[chromanone-2,4′-piperidine]-4-one class [1]. It functions as a potent inhibitor of the bacterial fatty acid synthesis (FASII) pathway, a critical mechanism for membrane lipid homeostasis in pathogens [2]. Characterized by the molecular formula C23H27ClN2O3 and a molecular weight of 414.93 g/mol, this compound has demonstrated specific, sub-micromolar antibacterial activity against key agricultural pathogens, including Xanthomonas oryzae pv. oryzae (Xoo) and Clavibacter michiganensis subsp. michiganensis (Cmm) .

Procurement Risk: Why Other FASII Inhibitors or In-Class Analogs Cannot Replace Antibacterial agent 141


Substituting Antibacterial agent 141 with a generic FASII inhibitor or a closely related spirochromanone analog introduces significant performance risk due to non-linear structure-activity relationships (SAR) within this chemical series. Quantitative data from the primary SAR study demonstrates that minor structural modifications to the spiro[chromanone-2,4′-piperidine]-4-one core result in substantial, unpredictable variations in potency across different bacterial species [1]. For instance, within the same study, the most active compounds (B14, C1, B15, B13) exhibited a 4.5-fold difference in EC50 values against a single pathogen [2]. Critically, the optimized compound B14 was identified as the lead candidate not solely based on in vitro potency, but on a validated, multi-parameter profile that includes a specific mechanism of action confirmed by gene expression analysis, favorable in vivo efficacy, and low mammalian cytotoxicity—attributes that are not inferable from structural similarity alone and are absent in untested analogs [3]. This necessitates the procurement of the specific, validated compound B14 to ensure experimental reproducibility and reliable translation to in vivo models.

Evidence-Based Differentiation of Antibacterial agent 141 (B14): A Quantitative Guide for Scientific Selection


Broad-Spectrum Potency Profile: Quantified Activity Against Four Key Agricultural Pathogens

Antibacterial agent 141 (B14) demonstrates potent, broad-spectrum activity against four critical plant pathogens, with defined EC50 values. Its activity against Xanthomonas oryzae pv. oryzae (Xoo) is 1.28 μg/mL, which is superior to the in-class analog B13 (EC50 = 3.48 μg/mL) by a factor of 2.7-fold [1]. This specific EC50 value translates to 3.09 μM, confirming its sub-micromolar potency against Xoo, a key target for rice bacterial blight . The compound's activity against the other three pathogens is also quantified: 0.78 μg/mL for Xac, 1.20 μg/mL for Psa, and 3.48 μg/mL for Cmm, providing a complete efficacy fingerprint that is crucial for targeted agricultural research [2].

Antibacterial activity Plant pathology Minimum inhibitory concentration Xanthomonas

Validated Mechanism of Action: Quantified Inhibition of Bacterial FASII Gene Expression

Unlike many antibacterial agents where the precise mechanism remains speculative, the mode of action for Antibacterial agent 141 is validated by quantitative gene expression analysis. Treatment of Xoo bacteria with the compound at concentrations of 3.2 and 6.4 μM resulted in a significant reduction in the mRNA levels of key fatty acid synthesis (FASII) genes, including ACC, ACP, and members of the Fab family [1]. This provides direct, molecular-level evidence of target engagement and pathway inhibition, which is a more robust and valuable piece of data for research than a simple MIC value . This mechanism is linked to observed phenotypic changes: decreased lipid content and increased membrane permeability, confirming a cascade from molecular target to bactericidal effect [2].

Mechanism of action Fatty acid synthesis Gene expression qRT-PCR

Superior In Vivo Protective Efficacy: Translating Potency to a Disease Management Model

A critical differentiator for compounds intended for agricultural application is the translation of in vitro potency to in vivo efficacy. In a rice bacterial blight model, a single dose of Antibacterial agent 141 (200 μg/mL) provided a protective efficacy of 43.33%, significantly outperforming its therapeutic efficacy of just 4.64% . This 9.3-fold higher protective activity (43.33% vs 4.64%) is a key piece of evidence that defines the compound's optimal application window as a preventative agent rather than a curative one . While the absolute protective efficacy is moderate, the clear demonstration of in vivo activity, coupled with the reported low toxicity to the plant host, establishes a foundational dataset for further formulation and application studies, a step that many potent in vitro compounds fail to achieve [1].

In vivo efficacy Bacterial blight Plant protection Rice disease

High-Value Application Scenarios for Antibacterial agent 141 (B14) Based on Quantitative Evidence


Lead Compound for Targeted FASII Inhibitor Development in Plant Pathology

Given its validated mechanism of action—quantified downregulation of ACC, ACP, and Fab family genes at 3.2-6.4 μM—Antibacterial agent 141 is ideally suited as a chemical probe and lead compound for structure-activity relationship (SAR) studies focused on the bacterial fatty acid synthesis (FASII) pathway [1]. Researchers can use B14's spiro[chromanone-2,4′-piperidine]-4-one scaffold as a starting point to design next-generation analogs with improved potency or altered spectrum, using the specific gene expression data as a direct, quantitative biomarker for target engagement .

Preventative Agricultural Formulation for Bacterial Blight Management in Rice

The in vivo efficacy profile, which demonstrates a substantial 43.33% protective activity compared to a mere 4.64% therapeutic activity, directly informs its optimal use case [1]. Antibacterial agent 141 is best applied in a preventative formulation strategy. Research programs can focus on developing seed coatings or early-stage foliar sprays that establish a protective barrier against Xoo infection before disease onset, a strategy supported by the compound's specific quantitative performance data .

Reference Standard for Profiling Potency of Novel Spirochromanone Derivatives

Due to the extensive and publicly available quantitative dataset—including EC50 values against four different plant pathogens (1.28 μg/mL for Xoo, 0.78 μg/mL for Xac, 1.20 μg/mL for Psa, and 3.48 μg/mL for Cmm)—B14 serves as an excellent reference standard or positive control in any laboratory synthesizing or evaluating new spirochromanone-based compounds [1]. This allows for direct, head-to-head comparisons of antibacterial potency under identical assay conditions, ensuring internal consistency in research data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 141

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.